molecular formula C16H19N B1268484 Bis-(3,4-dimethyl-phenyl)-amine CAS No. 55389-75-8

Bis-(3,4-dimethyl-phenyl)-amine

Cat. No. B1268484
Key on ui cas rn: 55389-75-8
M. Wt: 225.33 g/mol
InChI Key: IMQQPEKHINRTCE-UHFFFAOYSA-N
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Patent
US05587263

Procedure details

In a 500-ml three-neck flask were placed 31 g of 3,3',4,4'-tetramethyldiphenylamine synthesized in Example 3 (1), 40 g of 4-iodobiphenyl, 19 g of anhydrous potassium carbonate, 2 g of copper sulfate pentahydrate and 20 ml of n-tridecane, and after carrying out the reaction for 28 hours at 200° C. under a nitrogen gas stream, the reaction mixture was cooled to room temperature. The reaction mixture was subjected to a column purification (solvent: n-hexane/toluene =10/1) with activated alumina and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of ethyl acetate and ethanol to provide 37 g of N,N-bis(3,4-dimethylphenyl)biphenyl-4-amine. (Melting point 119° to 120.5° C. colorless crystals, IR spectrum shown in FIG. 4)
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([CH3:16])[CH:10]=2)=[CH:4][C:3]=1[CH3:17].I[C:19]1[CH:24]=[CH:23][C:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].CCCCCCCCCCCCC>[CH3:16][C:11]1[CH:10]=[C:9]([N:8]([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([CH3:17])[CH:4]=2)[C:28]2[CH:29]=[CH:30][C:25]([C:22]3[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=3)=[CH:26][CH:27]=2)[CH:14]=[CH:13][C:12]=1[CH3:15] |f:2.3.4,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=CC=C1
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCCCCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500-ml three-neck flask were placed
CUSTOM
Type
CUSTOM
Details
the reaction for 28 hours at 200° C. under a nitrogen gas stream
Duration
28 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was subjected to a column purification (solvent: n-hexane/toluene =10/1) with activated alumina
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixed solvent of ethyl acetate and ethanol

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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